An In-depth Technical Guide on the Physicochemical Properties of 5-(1-methylcyclopropoxy)-1H-indazole
An In-depth Technical Guide on the Physicochemical Properties of 5-(1-methylcyclopropoxy)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(1-methylcyclopropoxy)-1H-indazole, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3] This document outlines available data, presents standardized experimental protocols for property determination, and includes visual workflows to facilitate understanding and replication of these methods.
Core Physicochemical Properties
The physicochemical properties of a drug intermediate are critical for its handling, formulation, and ultimate biological activity. Below is a summary of the known and estimated properties for 5-(1-methylcyclopropoxy)-1H-indazole.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [4][5] |
| Molecular Weight | 188.23 g/mol | [4][6] |
| CAS Number | 1626355-74-5 | [1][4][5][6][7] |
| Appearance | White to cream crystals or powder (based on the parent compound, 1H-Indazole) | [8] |
| Melting Point | Data not available. For reference, the melting point of the parent compound, 1H-Indazole, is in the range of 144-150 °C. | [8] |
| Boiling Point | Data not available. For reference, the boiling point of the parent compound, 1H-Indazole, is 270 °C at 743 mmHg. | |
| Solubility | No quantitative data is available. A related, more complex molecule containing this moiety is soluble in DMSO. | [9] |
| pKa | Data not available. | |
| logP | Data not available. A computed XLogP3-AA value for a larger, related molecule is 3.2, suggesting lipophilicity. | [10] |
Experimental Protocols for Physicochemical Property Determination
Detailed and reproducible experimental protocols are essential for the accurate characterization of chemical compounds. The following sections provide standardized methods for determining the key physicochemical properties of 5-(1-methylcyclopropoxy)-1H-indazole.
The melting point is a fundamental indicator of a compound's purity.[11][12] The capillary method is a widely used and reliable technique.[13]
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the initial to the complete melting of the solid is recorded.[13][14]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[11]
-
Capillary tubes (sealed at one end)[15]
-
Thermometer[11]
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.[15] Grind a small amount of the compound into a fine powder.
-
Capillary Tube Loading: Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[12]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[15]
-
Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.[11][15]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[11]
-
Cooling and Replicates: Allow the apparatus to cool sufficiently before performing replicate measurements with fresh samples in new capillary tubes.[11]
The shake-flask method is the gold standard for determining equilibrium solubility.[16]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Apparatus:
-
Thermostatic shaker bath
-
Vials with screw caps
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Preparation: Prepare a series of vials containing a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents).
-
Addition of Compound: Add an excess amount of 5-(1-methylcyclopropoxy)-1H-indazole to each vial to ensure that a saturated solution is formed.
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to reach equilibrium.[17]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid and liquid phases.
-
Sample Analysis: Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[18]
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.[17]
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.
Principle: A solution of the compound is titrated with a standardized acidic or basic solution. The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the resulting titration curve.[19]
Apparatus:
-
pH meter with a calibrated electrode[20]
-
Automatic titrator or a burette
-
Magnetic stirrer and stir bar
-
Beaker or reaction vessel
Procedure:
-
Solution Preparation: Prepare a solution of 5-(1-methylcyclopropoxy)-1H-indazole of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).[19] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[19]
-
Titration Setup: Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide.[19]
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH. Record the pH value after each incremental addition of the titrant.[19]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or as the pH at which half of the compound is ionized (the half-equivalence point).[21]
-
Replicates: Perform at least three titrations to ensure the accuracy and precision of the pKa value.[19]
The partition coefficient (logP) is a measure of a compound's lipophilicity. The reverse-phase high-performance liquid chromatography (RP-HPLC) method is a common and rapid indirect method for its determination.[22][23][24]
Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known logP values.[22]
Apparatus:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Autosampler
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4).
-
Reference Standards: Prepare solutions of at least five to six reference compounds with known logP values that span the expected logP of the test compound.
-
Calibration Curve: Inject the reference standards into the HPLC system and record their retention times. Calculate the capacity factor (k) for each standard. Plot log k versus the known logP values to generate a calibration curve.
-
Sample Analysis: Prepare a solution of 5-(1-methylcyclopropoxy)-1H-indazole and inject it into the HPLC system under the same conditions as the reference standards. Record its retention time and calculate its capacity factor.
-
logP Calculation: Use the calibration curve to determine the logP value of 5-(1-methylcyclopropoxy)-1H-indazole from its measured capacity factor.[25]
-
Validation: It is advisable to perform the analysis using different mobile phase compositions to ensure the robustness of the determined logP value.
Mandatory Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: General workflow for physicochemical property determination.
Caption: Experimental workflow for melting point determination.
Caption: Experimental workflow for solubility determination.
Caption: Experimental workflow for pKa determination.
Caption: Experimental workflow for logP determination.
Conclusion
This technical guide has summarized the currently available physicochemical data for 5-(1-methylcyclopropoxy)-1H-indazole and provided detailed, standardized protocols for the experimental determination of its key properties. While some data points are not yet publicly available, the methodologies outlined herein offer a robust framework for researchers to generate this critical information. The accurate characterization of these properties is a fundamental step in the drug development process, enabling informed decisions in lead optimization, formulation, and preclinical evaluation.
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